[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
The compound [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a hybrid ester-acetamide derivative featuring a 4-chlorophenylacetate moiety linked via a 2-oxoethyl bridge to a 4-acetamidoaniline group.
Properties
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-12(22)20-15-6-8-16(9-7-15)21-17(23)11-25-18(24)10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBCTMYKVHTMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 4-acetamidoaniline with 2-oxoethyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile, while catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods often involve the use of automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: In the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Differences
Backbone Flexibility vs. Rigidity: The target compound’s 2-oxoethyl bridge allows conformational flexibility, which may enhance binding to enzyme active sites compared to rigid analogs like 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone (dihedral angle between phenyl rings: 3.14°) . In contrast, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate incorporates a rigid imidazole ring, likely contributing to its high sirtuin inhibitory activity .
Substituent Effects on Bioactivity: The 4-acetamidoanilino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to simpler anilino derivatives (e.g., 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone lacks hydrogen-bond donors/acceptors in its crystal structure) .
Ester vs. Amide Linkages: Compounds like [2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate feature dual amide linkages, which may improve metabolic stability compared to ester-containing analogs .
Biological Activity
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a chemical compound that has gained attention in scientific research due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 360.8 g/mol. The structure includes an acetamidoanilino group and a chlorophenyl acetate moiety, which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound has been shown to inhibit certain enzyme activities, which can lead to various therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Enzyme Inhibition : It has been identified as a potential inhibitor of Sentrin/SUMO-specific protease 1 (SENP1), which plays a role in prostate cancer progression .
- Anticancer Properties : Preliminary studies suggest that the compound may be effective against certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : The compound's structural features may confer antibacterial properties, although detailed evaluations are necessary to confirm these effects.
Research Findings and Case Studies
Several studies have highlighted the potential of this compound:
- Inhibition of SENP1 : A study focused on virtual screening identified the compound as a lead inhibitor of SENP1, suggesting it could be developed into a small molecule drug targeting this enzyme for prostate cancer treatment .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the benzoate substituent can enhance the inhibitory potency against SENP1, paving the way for optimized derivatives with improved efficacy .
- Biological Evaluations : Initial evaluations have shown promising results regarding the compound's ability to affect cellular processes linked to inflammation and cancer cell growth. Further studies are needed to elucidate the exact mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | Methyl group instead of chlorine | Potentially similar enzyme inhibition |
| [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate | Fluorine atom instead of chlorine | Varying bioactivity profiles |
| [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate | Bromine atom instead of chlorine | Potentially enhanced reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
